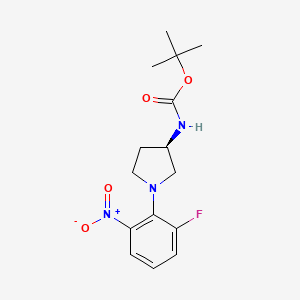

(R)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)17-10-7-8-18(9-10)13-11(16)5-4-6-12(13)19(21)22/h4-6,10H,7-9H2,1-3H3,(H,17,20)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMURRWNWSPCNPW-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=C2F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C=CC=C2F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701140282 | |

| Record name | 1,1-Dimethylethyl N-[(3R)-1-(2-fluoro-6-nitrophenyl)-3-pyrrolidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701140282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233860-32-6 | |

| Record name | 1,1-Dimethylethyl N-[(3R)-1-(2-fluoro-6-nitrophenyl)-3-pyrrolidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233860-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(3R)-1-(2-fluoro-6-nitrophenyl)-3-pyrrolidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701140282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

Introduction of the Fluoro-Nitrophenyl Group: The fluoro-nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a nitrophenyl precursor.

Attachment of the Carbamate Group: The tert-butyl carbamate group is typically introduced through a reaction with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(R)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate serves as a building block for synthesizing various organic compounds. Its structure allows researchers to investigate new reaction mechanisms and develop innovative synthetic methodologies. The fluoro group enhances stability and alters electronic properties compared to similar compounds with different halogens, such as chloro or bromo derivatives.

Biology

In biological research, this compound can act as a probe for studying enzyme interactions and receptor binding due to its specific structural attributes. The fluoro-nitrophenyl group can facilitate hydrogen bonding and electrostatic interactions, which are crucial for modulating the activity of target molecules . Additionally, it may serve as a precursor for synthesizing biologically active molecules, aiding in the discovery of new drugs.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties . It has the potential to act as a lead compound in developing drugs targeting specific enzymes or receptors involved in various diseases . Preliminary studies suggest that its unique structure may influence pharmacodynamics and pharmacokinetics favorably.

Industry

This compound finds applications in the development of new materials , such as polymers or coatings requiring specific chemical functionalities. Its unique properties can be harnessed to create materials with enhanced performance characteristics, suitable for various industrial applications .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Electronic and Steric Effects

- Nitro Group Positioning : The main compound’s 2-fluoro-6-nitrophenyl group places the electron-withdrawing nitro group para to the pyrrolidine ring, enhancing resonance stabilization and directing electrophilic substitution reactions. In contrast, the (S)-isomer (3-fluoro-2-nitrophenyl) places the nitro group ortho to fluorine, creating steric hindrance and altering electronic effects .

- Pyridine vs.

- Cyclopropane vs.

Comparative Stability and Handling

- Storage : Like similar carbamates, the main compound requires storage at –20°C under inert gas to prevent hydrolysis of the carbamate group .

Biological Activity

(R)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate is a complex organic compound with potential applications in medicinal chemistry and biological research. Its unique structure, which includes a pyrrolidine ring and a fluoro-nitrophenyl group, allows it to interact with various biological targets, making it a candidate for further investigation in therapeutic contexts.

Chemical Structure and Properties

The chemical formula for this compound is C15H20FN3O4, and its CAS number is 1233860-32-6. The compound features a tert-butyl carbamate moiety, which is known to influence its solubility and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-[(3R)-1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate |

| Molecular Weight | 325.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The fluoro-nitrophenyl group can engage in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring contributes structural rigidity. These interactions may modulate the activity of target molecules, leading to various biological effects such as enzyme inhibition or receptor modulation .

Therapeutic Potential

Research indicates that this compound may have significant therapeutic potential. It has been investigated as a lead compound for developing drugs targeting specific enzymes or receptors involved in various diseases. Preliminary studies suggest that it could exhibit anti-inflammatory and antimicrobial properties, similar to other compounds with related structures .

Case Studies and Research Findings

- Anti-inflammatory Activity : In studies examining anti-inflammatory effects, derivatives similar to this compound displayed significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cell (PBMC) cultures .

- Antimicrobial Activity : Compounds with similar structural features have shown antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess antimicrobial properties worth exploring .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| tert-butyl 1-(2-chloro-6-nitrophenyl)pyrrolidine | Chlorine substitution | Moderate anti-inflammatory effects |

| tert-butyl 1-(2-bromo-6-nitrophenyl)pyrrolidine | Bromine substitution | Antimicrobial activity |

| (R)-tert-butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine | Fluorine substitution enhances stability | Potential anti-inflammatory and antimicrobial effects |

The presence of the fluoro group in this compound may enhance its stability and influence its interaction with biological targets compared to its chloro and bromo analogs.

Q & A

Q. What are the critical considerations for synthesizing (R)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate with high enantiomeric purity?

The synthesis of this compound requires enantioselective methods due to the chiral pyrrolidine core. Key steps include:

- Chiral resolution : Use of (R)-specific catalysts or chiral auxiliaries during pyrrolidine ring formation.

- Fluorination and nitration : Sequential introduction of fluorine and nitro groups to the phenyl ring. Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI), as seen in analogous pyridine derivatives .

- Carbamate protection : tert-Butyl carbamate (Boc) groups are introduced via reaction with Boc anhydride under basic conditions. Characterization by chiral HPLC or X-ray crystallography is essential to confirm enantiopurity .

Q. How do the nitro and fluorine substituents influence the compound’s reactivity in downstream reactions?

- Nitro group : Acts as a strong electron-withdrawing group, directing electrophilic substitution reactions to specific positions on the aromatic ring. It also enhances stability under acidic conditions.

- Fluorine : Increases electronegativity and lipophilicity, which can affect binding affinity in biological targets. Fluorine’s small atomic radius minimizes steric hindrance, enabling regioselective reactions. Studies on structurally similar tert-butyl carbamates show that these substituents can alter reaction kinetics in cross-coupling or nucleophilic substitution reactions .

Q. What analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : NMR confirms fluorine incorporation, while and NMR verify pyrrolidine and carbamate structures.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for CHFNO: 341.15 g/mol).

- Chiral HPLC : Essential for distinguishing the (R)-enantiomer from its (S)-counterpart, as commercial catalogs list both enantiomers separately .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields may arise from:

- Reaction scale : Milligram-scale syntheses (common in catalogs ) often report lower yields due to handling losses.

- Purification methods : Use of preparative HPLC vs. column chromatography affects recovery rates.

- Catalyst batch variability : Enantioselective steps are sensitive to catalyst purity. To address this, replicate reactions under standardized conditions and document purification protocols rigorously.

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

- pH stability : The Boc group is labile under strongly acidic or basic conditions. Stability studies on similar carbamates show degradation at pH < 2 or > 10, necessitating neutral buffers for storage .

- Thermal stability : Differential scanning calorimetry (DSC) data for related compounds indicate decomposition above 150°C. Store at –20°C in inert atmospheres to prevent hydrolysis .

Q. How does the stereochemistry of the pyrrolidine ring impact biological activity in preclinical studies?

The (R)-configuration may enhance binding to chiral targets (e.g., enzymes or receptors). For example:

- Enantiomer-specific activity : Analogous pyrrolidine carbamates show >10-fold differences in IC values between (R) and (S) forms in kinase inhibition assays .

- Metabolic stability : (R)-enantiomers often exhibit slower hepatic clearance due to steric shielding of metabolically vulnerable sites.

Methodological Recommendations

- Synthetic protocols : Follow fluorination and Boc protection steps from peer-reviewed syntheses of pyridine-carbamate hybrids .

- Data validation : Cross-reference NMR and HPLC data with published spectra for structurally related compounds .

- Safety protocols : Adopt hazard controls from Safety Data Sheets (SDS) for tert-butyl carbamates, including fume hood use and emergency eyewash access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.